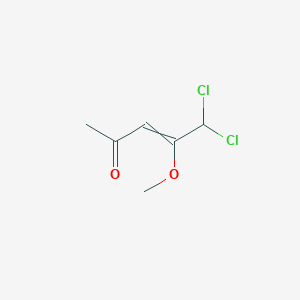
5,5-Dichloro-4-methoxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-4-methoxypent-3-en-2-one is an organic compound with the molecular formula C6H8Cl2O2 It is characterized by the presence of two chlorine atoms, a methoxy group, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-4-methoxypent-3-en-2-one typically involves the chlorination of 4-methoxypent-3-en-2-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, is becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-4-methoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to saturated ketones or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace chlorine atoms under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,5-Dichloro-4-methoxypent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-4-methoxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s enone system allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activities, as it can modify biomolecules and disrupt cellular processes. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypent-3-en-2-one: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.
5,5-Dichloro-3-penten-2-one: Similar structure but without the methoxy group, affecting its reactivity and applications.
3,5-Dichloro-4-methoxyphenylboronic acid: Contains a boronic acid group, used in different types of chemical reactions.
Uniqueness
5,5-Dichloro-4-methoxypent-3-en-2-one is unique due to the combination of its enone system, methoxy group, and chlorine atoms. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
61203-75-6 |
|---|---|
Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
5,5-dichloro-4-methoxypent-3-en-2-one |
InChI |
InChI=1S/C6H8Cl2O2/c1-4(9)3-5(10-2)6(7)8/h3,6H,1-2H3 |
InChI Key |
BWLURRSKAKZGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















